![molecular formula C5H2S5 B14322357 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione CAS No. 109538-80-9](/img/structure/B14322357.png)
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione: is a heterocyclic compound containing sulfur atoms. It is known for its unique structure, which includes a fused ring system with sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione can be synthesized through the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes. This reaction is a key step in constructing the 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione structure . The process involves homo- or hetero-coupling procedures and O-deprotection to complete the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves a multi-step synthesis. Starting from this compound, the compound is prepared by a four-step sequence: lithiation with lithium diisopropylamide, addition of selenium, treatment with zinc chloride in the presence of tetrabutylammonium bromide, and alkylation with 1,2-dibromoethane .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione undergoes various chemical reactions, including:
Cycloaddition: The compound can participate in cycloaddition reactions with alkenes to form complex structures.
Coupling Reactions: It can undergo homo- or hetero-coupling reactions to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Cycloaddition: Alkenes are commonly used as reagents in cycloaddition reactions.
Coupling Reactions: Triethyl phosphite is often used in coupling reactions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired product.
Major Products Formed:
Cycloaddition Products: Complex fused ring systems.
Coupling Products: New tetrathiafulvalenes, which are precursors of conducting salts.
Oxidation and Reduction Products: Different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic electronic materials due to its unique electronic properties.
Materials Science: It is studied for its potential use in creating new materials with specific properties.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of conducting salts and other industrial applications.
Wirkmechanismus
The mechanism of action of 1,3-dithiolo[4,5-b][1,4]dithiin-2-thione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in organic electronics and materials science . The sulfur atoms in the compound play a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
5,6-Dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-one: A similar compound with an oxygen atom instead of a sulfur atom.
5-(2-Pyridyl)-1,3-dithiolo[4,5-b][1,4]dithiine-2-thione: A pyridyl-substituted derivative of the compound.
5,6-Diphenyl-1,3-dithiolo[4,5-b][1,4]dithiine-2-thione: A diphenyl-substituted derivative.
Uniqueness: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione is unique due to its specific electronic properties and reactivity, which make it suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions and form complex structures further enhances its versatility .
Eigenschaften
CAS-Nummer |
109538-80-9 |
|---|---|
Molekularformel |
C5H2S5 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione |
InChI |
InChI=1S/C5H2S5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H |
InChI-Schlüssel |
WQONZXWCDCVDBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C(S1)SC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



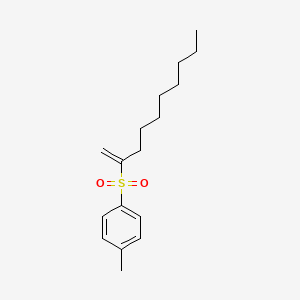
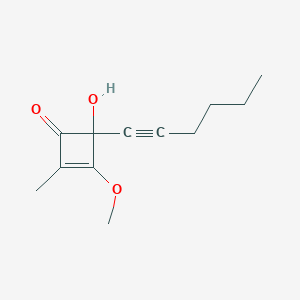
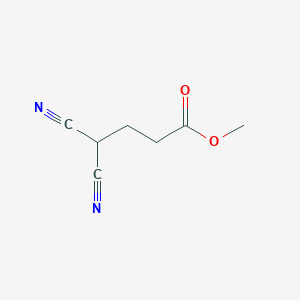
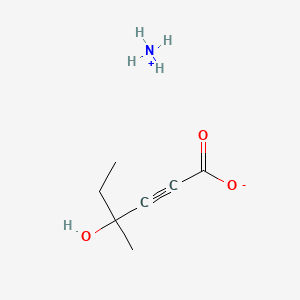

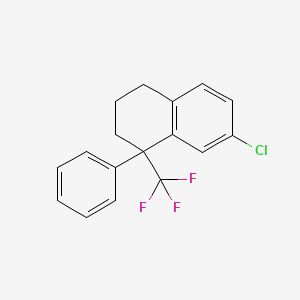
![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
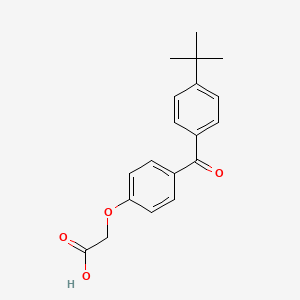
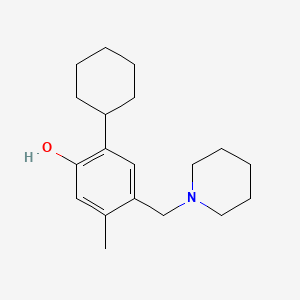

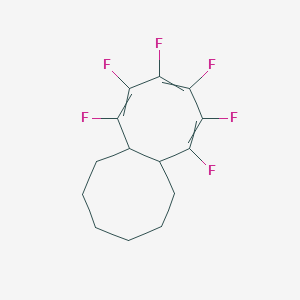
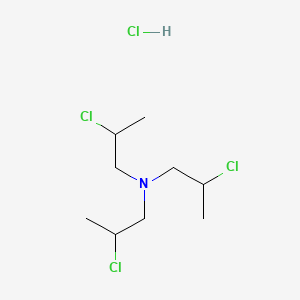
![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
